Chloro(tert-butyl)phenylphosphine
Description
Strategic Importance in Organophosphorus Chemistry and Ligand Design
The strategic importance of Chloro(tert-butyl)phenylphosphine in organophosphorus chemistry lies in its role as a fundamental building block for tertiary phosphine (B1218219) ligands. rsc.orgnih.gov The phosphorus-chlorine (P-Cl) bond is susceptible to nucleophilic substitution, allowing for the straightforward introduction of the tert-butylphenylphosphino group onto various molecular scaffolds. This reactivity is the cornerstone of its utility, providing a reliable method for constructing more complex and functionally diverse phosphine ligands.
The substituents on the phosphorus atom are key to its strategic value. The tert-butyl group is exceptionally bulky, which provides significant steric hindrance around the metal center to which the final ligand coordinates. nih.gov This steric bulk can be instrumental in promoting reductive elimination, stabilizing catalytically active species, and influencing the regioselectivity and stereoselectivity of a reaction. The phenyl group, in contrast, offers different electronic and steric properties, and its presence allows for a balance of characteristics in the resulting ligands. By serving as a precursor, this compound enables the rational design of ligands where the steric and electronic environment at the metal center is carefully controlled, which is a central tenet of modern ligand design and catalyst development. researchgate.nettcichemicals.com
Furthermore, the compound is a key starting material for the synthesis of P-chiral phosphine ligands. researchgate.netrsc.org These are ligands where the phosphorus atom itself is a stereocenter. The development of stereoselective methods to substitute the chlorine atom has led to the creation of enantiomerically pure phosphines. rsc.org These chiral ligands are highly sought after for asymmetric catalysis, where they can induce high levels of enantioselectivity in the products, a critical consideration in the synthesis of pharmaceuticals and other bioactive molecules. tcichemicals.comnih.gov
Overview of Key Research Trajectories and Applications
Research involving this compound is primarily directed towards its application as a precursor for ligands used in transition-metal-catalyzed cross-coupling reactions and other significant organic transformations. sigmaaldrich.com Ligands derived from this compound have demonstrated effectiveness in a variety of catalytic processes that are fundamental to modern organic synthesis.
A major trajectory of research is the development of ligands for palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.com The steric bulk provided by the tert-butylphenylphosphino moiety is often crucial for the efficiency of these catalytic cycles.
Another significant area of application is in asymmetric catalysis, particularly rhodium-catalyzed asymmetric hydrogenation. researchgate.netnih.gov this compound is used to synthesize P-chiral bidentate phosphine ligands that, when complexed with rhodium, form highly effective catalysts for the enantioselective hydrogenation of various substrates, such as dehydroamino acids. researchgate.nettcichemicals.com The rigidity and specific stereochemical arrangement of these ligands are critical for achieving high enantiomeric excesses in the final products.
The versatility of this compound as a precursor has led to the creation of a diverse range of phosphine ligands, including those with ferrocenyl backbones and other specialized structures designed for specific catalytic applications. nih.govwikipedia.org These research efforts continue to expand the toolkit available to synthetic chemists, enabling the development of more efficient, selective, and sustainable chemical processes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 29949-69-7 |
| Molecular Formula | C₁₀H₁₄ClP |
| Molecular Weight | 200.64 g/mol sigmaaldrich.com |
| Appearance | Colorless liquid sigmaaldrich.com |
| Density | 1.064 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 77-78 °C at 0.4 mmHg sigmaaldrich.com |
| Refractive Index | n20/D 1.555 sigmaaldrich.com |
| InChI Key | XOQDDCZARYSQNB-UHFFFAOYSA-N sigmaaldrich.com |
Table 2: Ligands Derived from this compound and Their Applications
| Ligand Type | Example Ligand/Scaffold | Application Area | Reference |
|---|---|---|---|
| P-Chiral Bidentate Ligands | QuinoxP, BenzP | Asymmetric Hydrogenation (Rh-catalyzed), C-C/C-Heteroatom bond formation | researchgate.net |
| P-Chiral Bidentate Ligands | TangPhos, DuanPhos, Binapine | Asymmetric Hydrogenation (Rh-catalyzed) | nih.gov |
| Ferrocenyl Phosphines | Analogues of dppf and Josiphos | Palladium-catalyzed cross-coupling reactions, Asymmetric Hydrogenation | nih.govwikipedia.org |
| Biphenolate Phosphine Ligands | [(t)Bu-OPO]M (M=Ti, Zr, Hf) | Ring-Opening Polymerization of ε-caprolactone | nih.gov |
| General Tertiary Phosphines | Ligands for Cross-Coupling | Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, etc. | sigmaaldrich.comsigmaaldrich.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| ε-caprolactone |
| BenzP* |
| Binapine |
| DuanPhos |
| QuinoxP* |
| TangPhos |
| 1,1′-bis(diphenylphosphino)ferrocene (dppf) |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl-chloro-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClP/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQDDCZARYSQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952383 | |
| Record name | tert-Butyl(phenyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29949-69-7 | |
| Record name | Phosphinous chloride, tert-butylphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl(phenyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(tert-butyl)phenylphosphine | |
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Advanced Synthetic Methodologies for Chloro Tert Butyl Phenylphosphine and Its Derivatives
Direct Chlorination Approaches to Chloro(tert-butyl)phenylphosphine
The direct synthesis of this compound often involves the reaction of a suitable precursor with a chlorinating agent. A common method is the reaction of tert-butylmagnesium chloride with phenylphosphonous dichloride in an inert atmosphere, such as anhydrous tetrahydrofuran (B95107) (THF), at low temperatures. This Grignard reaction provides a straightforward and scalable route to the desired product with good purity.
Another approach involves the use of organolithium reagents, which are generally more reactive than their Grignard counterparts. nih.govqub.ac.uk For instance, the reaction of tert-butyllithium (B1211817) with phenylphosphonous dichloride can also yield this compound. However, the high reactivity of organolithium reagents necessitates careful control of reaction conditions to avoid side reactions.
Phosphorus Halide Reaction Pathways for this compound Synthesis
The synthesis of this compound can also be achieved through reactions involving phosphorus halides. For example, the reaction of phosphorus trichloride (B1173362) with an excess of a Grignard reagent, such as tert-butylmagnesium chloride, can lead to the formation of di-tert-butylchlorophosphine. nih.govqub.ac.uk While this specific reaction doesn't directly yield the phenyl-substituted target, it demonstrates the principle of using phosphorus halides as a starting point. To obtain this compound, a stepwise approach is necessary, where one chlorine atom on phosphorus trichloride is first substituted with a phenyl group, followed by reaction with a tert-butyl nucleophile. The steric hindrance introduced by the bulky tert-butyl group can make the introduction of a second tert-butyl group challenging. nih.gov
Synthesis of Phosphine-Containing Molecules and Derivatives
The versatility of this compound as a precursor allows for the synthesis of a wide array of more complex phosphine-containing molecules and derivatives. These derivatives are often designed to have specific electronic and steric properties for applications in areas like asymmetric catalysis.
Preparation of P-Stereogenic Phosphine (B1218219) Oxides and Analogs
P-stereogenic phosphine oxides are chiral phosphorus compounds that have found significant use as ligands in asymmetric catalysis. A variety of methods exist for their preparation, often starting from or leading to derivatives of this compound.
One notable method involves the visible-light-induced C-P cross-coupling of (R)-tert-butyl(phenyl)phosphine oxide with heteroaryl chlorides. nih.govrsc.org This reaction can be performed under air without the need for a transition metal or a photoredox catalyst, offering a more environmentally friendly approach. rsc.org The reaction proceeds with high enantioretention, yielding P-chiral heteroaryl phosphine oxides with excellent enantiomeric excess (ee) values, often greater than 97%. nih.govrsc.org
Another strategy for accessing P-stereogenic phosphine oxides is through the stereospecific transformation of secondary phosphine oxides (SPOs). nih.govacs.org For example, enantiopure tert-butyl-phenylphosphine oxide can be prepared through classical resolution using resolving agents like mandelic acid or O,O'-dibenzoyltartaric acid (DBTA). nih.govacs.org These resolved SPOs can then undergo various stereospecific reactions, such as the Michaelis-Becker reaction, to yield a range of P-stereogenic tertiary phosphine oxides. nih.gov
The use of chiral auxiliaries is a well-established method for the synthesis of enantiopure P-stereogenic compounds. beilstein-journals.orgnih.gov Chiral alcohols, such as (-)-menthol, can be reacted with halophosphines to form diastereomeric intermediates that can be separated. beilstein-journals.orgnih.gov Subsequent nucleophilic substitution with an organometallic reagent, followed by removal of the auxiliary, leads to the desired chiral phosphine. nih.govnsf.gov
Table 1: Selected Examples of P-Stereogenic Phosphine Oxide Synthesis
| Starting Material | Reagent/Conditions | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-tert-butyl(phenyl)phosphine oxide | 2-chloropyridine, NaOH, DMSO, blue LED | (R)-tert-butyl(phenyl)(pyridin-2-yl)phosphine oxide | 84 | 98 | rsc.org |
| (R)-tert-butyl(phenyl)phosphine oxide | 2-chloroquinoxaline, NaOH, DMSO, blue LED | (R)-tert-butyl(phenyl)(quinoxalin-2-yl)phosphine oxide | 60 | 98 | nih.gov |
| (R)-tert-butyl(phenyl)phosphine oxide | 2-chloropyrimidine, NaOH, DMSO, blue LED | (R)-tert-butyl(phenyl)(pyrimidin-2-yl)phosphine oxide | 50 | 97 | nih.gov |
| (S)-(2-methylphenyl)phenylphosphine oxide | Formaldehyde, aq. NaOH | (S)-hydroxymethyl-(2-methylphenyl)-phenylphosphine oxide | 98 | 96 | nih.govacs.org |
Microreactor-Assisted Synthesis Techniques for Phosphinic Chlorides
Microreactor technology offers significant advantages for the synthesis of phosphinic chlorides, including improved safety, efficiency, and control over reaction parameters. beilstein-journals.orgmdpi.comethernet.edu.et An efficient, catalyst-free method for preparing optically active and racemic mono-substituted t-butyl phosphinic chlorides has been developed using flow conditions. rsc.orgrsc.org This process involves the reaction of the corresponding phosphine oxide with carbon tetrachloride. rsc.orgrsc.org
The use of a microreactor allows for precise control of residence time and temperature, leading to high conversions (up to 99%) and excellent enantiomeric excess (up to 96% ee) for asymmetric reactions. rsc.orgrsc.org For instance, the reaction of tert-butylphenylphosphine (B1609042) oxide with carbon tetrachloride in toluene (B28343) at 150 °C with a residence time of 125 minutes resulted in a conversion of ≥99%. rsc.org This is a significant improvement over batch procedures, which often require much longer reaction times and higher temperatures with lower yields. rsc.org The steric hindrance of the tert-butyl group is crucial for stabilizing the P-Cl product and preventing the formation of undesired byproducts. rsc.org
Table 2: Microreactor-Assisted Synthesis of Phosphinic Chlorides
| Phosphine Oxide Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Reference |
| tert-butylphenylphosphine oxide | Toluene | 150 | 125 | ≥99 | rsc.org |
| tert-butylphenylphosphine oxide | CH₂Cl₂ | 60 | 125 | <1 | rsc.org |
| tert-butylphenylphosphine oxide | CCl₄ | 100 | 125 | <1 | rsc.org |
Nucleophilic Substitution and Derivatization Strategies for Tailored Phosphines
This compound is a valuable electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups to create tailored phosphines. walisongo.ac.idyoutube.com The phosphorus-chlorine bond is reactive towards various nucleophiles, including organometallic reagents, amines, and alcohols.
A common strategy involves the reaction of this compound with Grignard reagents or organolithium compounds to form new P-C bonds. walisongo.ac.id For example, reaction with an appropriate Grignard reagent can introduce a second, different organic substituent to the phosphorus atom, leading to the formation of a tertiary phosphine.
Furthermore, P-stereogenic chlorophosphine-borane complexes can be used as electrophilic building blocks. beilstein-journals.org These complexes exhibit good configurational stability and allow for the synthesis of various P-chiral tertiary phosphine boranes via substitution of the chlorine atom with organometallic nucleophiles, proceeding with retention of configuration at the phosphorus atom. beilstein-journals.orgnih.gov
The derivatization of phosphines is also crucial for their application as ligands in catalysis. For instance, di-tert-butylphenylphosphine (B1296755) is a common ligand used in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com The synthesis of such ligands often starts from precursors like this compound.
Coordination Chemistry and Ligand Design Principles of Chloro Tert Butyl Phenylphosphine
Complex Formation with Transition Metals
Phosphine (B1218219) ligands, such as Chloro(tert-butyl)phenylphosphine, are three-valent phosphorus compounds that act as soft, σ-donating ligands. tcichemicals.com They readily form complexes with a variety of transition metals, stabilizing them and influencing their reactivity and selectivity in catalytic reactions. tcichemicals.com
Synthesis and Structural Characterization of Metal-Phosphine Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the phosphine ligand with a suitable metal precursor. nih.gov For instance, reacting the ligand with a metal precursor in a solvent like dry dichloromethane (B109758) or diethylether at room temperature or slightly elevated temperatures can yield the desired metal-phosphine complex. nih.gov These complexes are often isolated as air-stable solids and can be characterized using various analytical techniques, including ³¹P{¹H} NMR spectroscopy, which confirms the formation of the metal complex by a downfield shift of the signal compared to the free ligand. nih.gov
X-ray crystallography is a powerful tool for the definitive structural characterization of these complexes. For example, the reaction of a related phosphine ligand with [(Me₂S)AuCl] yielded a gold(I) chloride complex, and its molecular structure was determined by X-ray diffraction. nih.gov Similarly, a dimeric silver(I) chloride complex with Ag-Cl-Ag bridges was synthesized and its structure elucidated. nih.gov The synthesis of various other transition metal complexes, including those of iridium, rhodium, and platinum, with functionalized phosphine ligands has also been reported, with detailed structural analysis provided by single-crystal X-ray studies. lboro.ac.uk
Influence of Ligand Sterics and Electronic Properties on Coordination Geometry
The steric and electronic properties of phosphine ligands are crucial in determining the coordination geometry of the resulting metal complexes. tcichemicals.comnih.gov The tert-butyl group in this compound imparts significant steric bulk, which can influence the number of ligands that can coordinate to a metal center and the angles between them. tcichemicals.comnih.gov This steric hindrance can also affect bond lengths and angles within the coordination sphere.
Rational Ligand Design for Tunable Catalytic Performance
The ability to systematically modify the structure of phosphine ligands allows for the rational design of catalysts with tailored reactivity and selectivity. sigmaaldrich.com this compound serves as a valuable building block in this endeavor due to its tunable steric and electronic profile.
Steric Hindrance and its Impact on Reactivity and Selectivity
The steric bulk of a phosphine ligand is a key parameter in controlling catalytic reactions. tcichemicals.com Increased steric hindrance around the metal center can promote reductive elimination, a crucial step in many catalytic cycles, and can also influence the regioselectivity and stereoselectivity of a reaction. tcichemicals.comvu.nl For example, in cross-coupling reactions, bulky phosphine ligands are known to enhance the reactivity of the catalyst, enabling the use of less reactive substrates. tcichemicals.com The significant steric presence of the tert-butyl group in this compound and its derivatives is a critical factor in achieving high catalytic efficiency in various transformations. nih.govugent.be
Electronic Tuning of Phosphine Ligands
The electronic properties of a phosphine ligand can be fine-tuned by altering the substituents on the phosphorus atom. nih.govmanchester.ac.uk In this compound, the presence of both an electron-donating alkyl group (tert-butyl) and electron-withdrawing groups (phenyl and chloro) creates a unique electronic environment. The electron density at the metal center can be systematically varied by replacing these groups, which in turn affects the rates of key catalytic steps such as oxidative addition and reductive elimination. tcichemicals.com For instance, more electron-rich phosphines generally accelerate oxidative addition. tcichemicals.com The ability to modulate these electronic parameters is fundamental to the development of highly active and selective catalysts. nih.gov
Development of Bulky Monodentate and Chelating Bis(phosphine) Systems
This compound is a monodentate ligand, meaning it binds to the metal center through a single phosphorus atom. sigmaaldrich.com Bulky monodentate phosphines have proven to be highly effective in a wide range of catalytic applications, including palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net
Furthermore, this compound can serve as a precursor for the synthesis of more complex chelating bis(phosphine) ligands. acs.orgacs.org These ligands contain two phosphine moieties connected by a backbone, allowing them to bind to a metal center in a pincer-like fashion. The geometry of the resulting metallacycle, particularly the bite angle, is a critical determinant of catalytic activity and selectivity. vu.nl The development of both bulky monodentate and chelating bis(phosphine) systems based on the this compound framework provides a rich platform for designing novel and efficient catalysts for a variety of chemical transformations. acs.orgacs.org
Catalytic Applications in Homogeneous Transition Metal Systems
Cross-Coupling Reactions Facilitated by Chloro(tert-butyl)phenylphosphine-Derived Ligands
Ligands derived from this compound are instrumental in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The bulky tert-butyl group and the electronic influence of the phenyl group on the phosphorus atom are believed to be key to the high efficacy of these catalysts. nih.gov
Enhancements in Suzuki-Miyaura Coupling Reactions
In Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, ligands derived from this compound have demonstrated considerable utility. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The steric bulk and electron-donating nature of these phosphine (B1218219) ligands are thought to facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle. nih.govlibretexts.org Research has shown that these ligands can promote the coupling of a wide array of substrates, including electron-rich, electron-deficient, and sterically hindered boronic acids with various aryl halides. nih.gov For instance, the use of dialkylbiaryl phosphine ligands, which can be synthesized from precursors like this compound, has enabled the efficient coupling of challenging substrates such as 4-amino-2-chloropyridine (B126387) with phenylboronic acid. nih.gov Some Suzuki-Miyaura reactions can be performed at room temperature with low catalyst loadings when employing these advanced ligands. nih.gov
A notable example involves the use of di-tert-butyl(4-dimethylaminophenyl)phosphine (amphos), a derivative, in a Lewis acid-mediated Suzuki-Miyaura cross-coupling reaction. This system allows for the reaction to proceed without a traditional base, which can be advantageous for substrates sensitive to basic conditions. kyushu-u.ac.jp
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 4-amino-2-chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | High | nih.gov |
Reactivity in Heck and Buchwald-Hartwig Cross-Coupling Processes
This compound-derived ligands are also effective in Heck and Buchwald-Hartwig amination reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The Heck reaction involves the coupling of an unsaturated halide with an alkene, while the Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. organic-chemistry.orgwikipedia.org
The development of sterically hindered and electron-rich phosphine ligands has been a significant advancement for the Buchwald-Hartwig reaction. nih.govwikipedia.org These ligands enhance the rates of both oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the aminated product. nih.govwikipedia.org This has expanded the scope of the reaction to include a wider range of aryl halides and amines, including primary amines. wikipedia.org The use of bulky alkylphosphine ligands with neopentyl substituents, which share structural similarities with tert-butylphenylphosphine (B1609042) derivatives, has been shown to be effective in the amination of aryl bromides and chlorides.
Exploration in Negishi, Sonogashira, and Stille Coupling Reactions
The utility of this compound as a ligand precursor extends to other important cross-coupling reactions, including the Negishi, Sonogashira, and Stille couplings. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The Negishi coupling joins an organozinc compound with an organohalide. The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov The development of copper-free Sonogashira reactions has been a key area of research, and ligands derived from this compound have played a role in this advancement. nih.gov For example, a palladium precatalyst bearing a di-tert-butylneopentylphosphine (B1584642) ligand has been successfully used for room-temperature, copper-free Sonogashira couplings of aryl bromides. nih.gov In some cases, tert-butyl isocyanide has been used as a carbonyl source in a palladium-catalyzed carbonylative Sonogashira coupling. organic-chemistry.org
The Stille reaction couples an organotin compound with an organohalide. Heterogeneous catalysts, such as palladium anchored on mesoporous silica, have been employed in Stille reactions, sometimes eliminating the need for an activating ligand. However, homogeneous systems often rely on phosphine ligands to facilitate the catalytic cycle.
Table 2: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partners | Key Feature of Ligand |
|---|---|---|
| Negishi | Organozinc + Organohalide | Enhances catalytic activity |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Enables copper-free conditions |
| Stille | Organotin + Organohalide | Facilitates catalytic cycle |
Hydrogenation and Hydroformylation Catalysis
While the primary focus of this compound applications is in cross-coupling, related phosphine ligands are also utilized in hydrogenation and hydroformylation reactions. In these processes, the ligand's structure influences the activity and selectivity of the metal catalyst. For instance, chiral ferrocenyl phosphines, which can be synthesized from precursors like this compound, are valuable ligands for asymmetric hydrogenation catalysis. wikipedia.org
Polymerization Reactions, Including Ethylene (B1197577) Polymerization
This compound and its derivatives have found applications in the field of polymerization. Specifically, half-metallocene zirconium complexes incorporating phenylphosphine (B1580520) ligands have been synthesized and shown to be highly efficient catalysts for ethylene polymerization. rsc.org One such complex demonstrated exceptionally high activity for the homopolymerization of ethylene and also showed impressive activity in the copolymerization of ethylene with other monomers like norbornene and 1-hexene. rsc.org Density functional theory calculations have been used to understand how the structure of these catalyst complexes influences their catalytic performance. rsc.org
Table 3: Ethylene Polymerization Activity
| Catalyst Complex | Activity (kg molZr⁻¹ h⁻¹) | Monomer | Reference |
|---|---|---|---|
| CpZr(thf)Cl₂[O-2-tBu-4-OCH₃-6-(PPh₂)C₆H₂] | 58,000 | Ethylene (homopolymerization) | rsc.org |
| CpZr(thf)Cl₂[O-2-tBu-4-OCH₃-6-(PPh₂)C₆H₂] | >10,000 | Ethylene/Norbornene (copolymerization) | rsc.org |
Mechanistic Investigations of Catalyzed Transformations and Reaction Selectivity
The steric and electronic properties of phosphine ligands derived from this compound are central to understanding the mechanisms and selectivity of the catalyzed reactions. The bulky tert-butyl group can create a sterically demanding environment around the metal center, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govnih.gov
For example, in Suzuki-Miyaura coupling, the electron-rich nature of dialkylbiaryl phosphine ligands is believed to be crucial for fast oxidative addition and reductive elimination rates. nih.gov In the Buchwald-Hartwig amination, the use of bulky and electron-rich phosphines enhances the rates of both the oxidative addition and reductive elimination steps. nih.gov
Mechanistic studies have also explored the role of the ligand in preventing catalyst deactivation pathways. In some cases, bidentate phosphine ligands are thought to prevent the formation of inactive palladium dimers. wikipedia.org The choice of ligand can also influence the chemoselectivity of a reaction, allowing for the preferential reaction of one functional group over another. organic-chemistry.org Recent studies have also delved into the photoredox-catalyzed activation of halophosphines, providing further insight into the reactivity of compounds like this compound. nih.gov
Asymmetric Catalysis and Stereocontrol with Chloro Tert Butyl Phenylphosphine Derivatives
Chiral Induction and Enantioselectivity in Catalytic Processes
The development of P-stereogenic phosphorus compounds, often derived from chloro(tert-butyl)phenylphosphine, is crucial for enantioselective metal-catalyzed reactions. nih.gov These chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. tcichemicals.com
Bidentate phosphine (B1218219) ligands featuring bulky tert-butyl groups on the phosphorus atoms have demonstrated exceptionally high levels of enantioinduction in numerous catalytic asymmetric reactions. researchgate.net For instance, ligands such as t-Bu-BisP* and QuinoxP* have shown outstanding enantioselectivity in rhodium-catalyzed hydrogenations of functionalized alkenes, often achieving enantiomeric excesses (ee) up to 99.9%. tcichemicals.comnih.gov The conformational rigidity and electron-rich nature of these ligands are key to their high performance. tcichemicals.comresearchgate.net
The success of these ligands extends to other significant transformations, including the iridium-catalyzed hydrogenation of imines and the rhodium-catalyzed hydrosilylation of ketones. nih.gov The design of these P-chiral ligands, which often starts from precursors like this compound, is a testament to the continuous search for novel and highly effective catalysts in synthetic organic chemistry. tcichemicals.com
Asymmetric Phosphinylation Reactions and C-P Bond Formation
Asymmetric phosphinylation is a direct method for creating chiral phosphorus centers, and this compound derivatives are key players in this area. The formation of a carbon-phosphorus (C-P) bond with control of stereochemistry is a fundamental challenge in organophosphorus chemistry. mdpi.com
One notable advancement is the visible-light-induced C-P cross-coupling of (R)-tert-butyl(phenyl)phosphine oxide with heteroaryl chlorides. rsc.org This method allows for the synthesis of P-stereogenic heteroaryl phosphine oxides in moderate to high yields and with excellent enantiomeric excesses (97-99% ee) under air conditions and without the need for an external photosensitizer. nih.gov The reaction proceeds through a diradical intermediate, showcasing a novel pathway for enantioretentive C-P bond formation. nih.govrsc.org
Furthermore, radical additions of P-stereogenic phosphine oxides to alkenes provide another route for C-P bond formation. For example, the radical addition of a primary phosphine oxide with a stereogenic carbon center adjacent to the phosphorus atom to cyclohexene (B86901) resulted in P-stereogenic secondary phosphine oxides with a diastereoselectivity of 91:9. mdpi.com These reactions highlight the versatility of phosphine oxides derived from this compound in constructing complex chiral molecules.
Design of Chiral Phosphine Ligands for Enantioselective Synthesis
The design and synthesis of chiral phosphine ligands are central to the advancement of asymmetric catalysis. tcichemicals.com this compound serves as a versatile starting material for creating P-stereogenic ligands. rsc.org The strategic placement of bulky and electronically distinct groups around the phosphorus atom is a key design principle. tcichemicals.com
Phosphine-boranes have emerged as crucial intermediates in the synthesis of enantiomerically pure P-chiral phosphine ligands. tcichemicals.comresearchgate.net This methodology offers a more convenient route compared to traditional methods that use phosphine oxides. tcichemicals.com The borane (B79455) group acts as a protecting group, allowing for various transformations on the phosphine moiety without racemization. researchgate.netnih.gov
A variety of bidentate ligands with tert-butyl groups at the phosphorus atoms have been synthesized and have shown remarkable enantioselectivity in catalytic asymmetric reactions. researchgate.net Examples include TangPhos, DuanPhos, BIBOP, and QuinoxP, all of which are bulky P-chiral bisphosphine ligands. nih.gov These ligands have been successfully applied in rhodium-catalyzed asymmetric hydrogenations and other carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.gov The air-stability of ligands like QuinoxP further enhances their practical utility in both academic and industrial settings. tcichemicals.com
Resolution and Derivatization of P-Stereogenic Compounds
The separation of racemic mixtures of P-stereogenic compounds is a critical step in obtaining enantiopure materials for asymmetric catalysis. Several methods have been developed for the resolution of phosphine oxides and their derivatives, which are often synthesized from this compound.
Crystallization-Induced Asymmetric Transformation (CIAT)
Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique for the deracemization of P-stereogenic compounds, capable of theoretically achieving a 100% yield of a single enantiomer. rug.nl This process involves the in-situ racemization of the undesired enantiomer in solution, which then crystallizes as the less soluble, desired diastereomer or enantiomer. rug.nllookchem.com
A notable example is the deracemization of tert-butylphenylphosphine (B1609042) oxide, a key secondary phosphine oxide in catalysis. lookchem.com This process can be achieved through a radical-mediated racemization. lookchem.com A consecutive CIAT has also been used to prepare enantio- and diastereo-pure tert-butyl(hydroxyalkyl)phenylphosphine oxides. lookchem.com This dynamic crystallization process overcomes the 50% yield limitation of classical resolutions. rug.nl
Diastereomeric Complex Formation for Enantiomeric Resolution
Classical resolution through the formation of diastereomeric complexes is a widely used method for separating enantiomers of P-stereogenic phosphine oxides. lookchem.comnih.gov This technique involves reacting the racemic phosphine oxide with a chiral resolving agent to form diastereomeric complexes, which can then be separated by crystallization due to their different physical properties. libretexts.org
For instance, the optical resolution of various dialkyl-arylphosphine oxides has been achieved using the Ca2+ salt of (−)-O,O'-dibenzoyl-(2R,3R)-tartaric acid as the resolving agent. mdpi.com The efficiency of the resolution can be influenced by the steric hindrance of the alkyl chains on the phosphine oxide, with bulkier groups sometimes hindering the formation of stable diastereomeric complexes. mdpi.com After separation, the enantiomerically enriched phosphine oxide can be liberated from the diastereomeric complex. mdpi.com TADDOL derivatives have also been successfully employed as resolving agents for P-stereogenic secondary phosphine oxides. nih.gov
Synthesis of P,C-Stereogenic Phosphine Oxides
The synthesis of molecules containing both a stereogenic phosphorus (P) center and a stereogenic carbon (C) center, known as P,C-stereogenic compounds, presents a significant synthetic challenge and opportunity. mdpi.com These compounds are valuable in creating highly complex and specific chiral environments.
One approach involves the stereoselective synthesis of various P-stereogenic tertiary phosphine oxides from an enantiopure secondary phosphine oxide. nih.gov For example, the addition of (S)-(2-methylphenyl)phenylphosphine oxide to benzaldehyde (B42025) is highly diastereoselective, leading to the formation of a P,C-stereogenic hydroxymethylphosphine oxide. nih.govacs.org The high diastereoselectivity is attributed to a crystallization-induced asymmetric transformation, where the crystalline product precipitates immediately, driving the equilibrium towards the less soluble diastereomer. acs.org This method allows for the preparation of the (SP,RC) enantiomer with excellent enantiomeric purity. nih.govacs.org
Another strategy involves the visible-light-induced C-P coupling of (R)-tert-butyl(phenyl)phosphine oxide with heteroaryl chlorides, which yields P-chiral heteroaryl phosphine oxides with high enantiomeric excess. nih.gov This reaction demonstrates a powerful method for constructing P-stereogenic centers while incorporating heteroaromatic moieties.
Computational and Theoretical Insights into Chloro Tert Butyl Phenylphosphine Chemistry
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of reaction mechanisms involving phosphine (B1218219) ligands. researchgate.netrsc.org By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for the detailed mapping of reaction pathways. For catalytic cycles, such as those in cross-coupling reactions where Chloro(tert-butyl)phenylphosphine is employed as a ligand, DFT can elucidate the energetics of key elementary steps: oxidative addition, transmetalation, and reductive elimination. bris.ac.uksigmaaldrich.com
While specific DFT studies exclusively focused on this compound are not abundant in the public domain, extensive research on analogous phosphine ligands provides a strong basis for understanding its behavior. For instance, DFT studies on palladium-catalyzed Suzuki-Miyaura coupling with various monophosphine ligands, including those with bulky alkyl groups like tert-butyl, have revealed critical insights. bris.ac.uk These studies demonstrate that the nature of the phosphine ligand significantly influences the energy barriers of each step in the catalytic cycle.
Key Findings from DFT Studies on Analogous Systems:
Oxidative Addition: This initial step is often heavily influenced by the electronic properties of the phosphine ligand. Electron-donating ligands are known to facilitate the oxidative addition of the metal center (e.g., palladium) to the substrate. bris.ac.uk
Transmetalation: The transfer of the organic group from the main group organometallic reagent to the transition metal center is a complex step where both steric and electronic factors play a role. DFT calculations have shown that for some systems, electron-withdrawing ligands can lower the energy barrier for transmetalation. bris.ac.uk
Reductive Elimination: This final step, which forms the desired carbon-carbon bond and regenerates the catalyst, is often promoted by sterically bulky ligands. tcichemicals.com The significant steric demand of the tert-butyl group in this compound is expected to facilitate this step.
DFT calculations also allow for the characterization of transition state geometries, providing a three-dimensional picture of the atomic rearrangements during a chemical reaction. The analysis of these transition states is crucial for understanding the origins of selectivity in catalytic reactions. For chiral variants of phosphine ligands, DFT can be used to predict which diastereomeric transition state is lower in energy, thus explaining the observed enantioselectivity.
| Catalytic Step | Dominant Influencing Factor | Effect of this compound (Predicted) |
|---|---|---|
| Oxidative Addition | Electronic Effects | The electron-donating nature of the tert-butyl and phenyl groups is expected to promote this step. |
| Transmetalation | Steric and Electronic Effects | The balance of steric hindrance and electronic donation will influence the rate and efficiency of this step. |
| Reductive Elimination | Steric Effects | The significant steric bulk of the tert-butyl group is predicted to facilitate the reductive elimination process. |
Elucidation of Steric and Electronic Parameters in Ligand Performance and Selectivity
The performance of a phosphine ligand in a catalytic reaction is fundamentally governed by its steric and electronic properties. manchester.ac.ukillinois.edunih.gov For this compound, the interplay of the bulky tert-butyl group and the electronically influential phenyl and chloro substituents defines its character as a ligand.
Steric Parameters:
Electronic Parameters:
The electronic nature of a phosphine ligand is typically described by the Tolman electronic parameter (ν) , which is derived from the C-O stretching frequency of a nickel-carbonyl complex containing the phosphine ligand. This parameter provides a measure of the net electron-donating or -withdrawing ability of the phosphine. The phenyl group can act as a π-acceptor, while the tert-butyl group is a strong σ-donor. The chlorine atom is an electron-withdrawing group. The combination of these groups in this compound results in a nuanced electronic profile that can be fine-tuned for specific catalytic applications.
The non-hybridized nature of the phosphorus atom in phosphines, with its lone pair having a high degree of s-character, is a key determinant of their electronic behavior and basicity. youtube.com This is in contrast to amines, where the nitrogen is typically sp³ hybridized. The specific substituents on the phosphorus atom in this compound modulate this inherent property.
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Tolman Cone Angle (θ) | A measure of the steric bulk of the ligand. | Expected to be large due to the presence of the tert-butyl group, influencing coordination and reductive elimination. |
| Tolman Electronic Parameter (ν) | A measure of the net electron-donating or -withdrawing ability of the ligand. | A balance of the σ-donating tert-butyl group, the π-accepting phenyl group, and the electron-withdrawing chloro group. |
Predictive Modeling of Catalytic Activity and Enantioselectivity
Building on the understanding of steric and electronic parameters, computational chemistry offers tools for the predictive modeling of catalytic activity and enantioselectivity. Quantitative Structure-Activity Relationship (QSAR) studies and, more recently, machine learning approaches are at the forefront of this endeavor. rsc.orgnih.govnih.gov
QSAR Modeling:
QSAR models attempt to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. For phosphine ligands, QSAR models can be developed to predict catalytic turnover frequency or enantiomeric excess based on descriptors that quantify their steric and electronic properties. For a library of phosphine ligands, these models can guide the selection of the optimal ligand for a specific transformation, saving significant experimental time and resources.
Machine Learning:
More advanced predictive models are now being developed using machine learning algorithms. These models can learn from large datasets of experimental and computational data to identify complex, non-linear relationships between ligand structure and catalytic outcome. For instance, a Δ-machine learning approach has been used to predict the efficiency of phosphine ligands in C-H activation reactions by learning the difference between low-cost and high-accuracy quantum chemical calculations. rsc.org Such models could be trained on data from reactions catalyzed by a diverse set of phosphine ligands, including this compound, to predict its performance in new, untested reactions.
For enantioselective catalysis, where subtle differences in transition state energies determine the product's chirality, predictive modeling is particularly valuable. By correlating computed steric and electronic parameters with experimentally observed enantioselectivities, it is possible to develop models that can predict the enantiomeric outcome for a new ligand or substrate.
Future Research Directions and Emerging Applications
Development of Next-Generation Ligands and Novel Catalytic Systems
The primary application of Chloro(tert-butyl)phenylphosphine is in the synthesis of tertiary phosphine (B1218219) ligands, which are indispensable in homogeneous catalysis. gessnergroup.com The reaction of this chlorophosphine with organometallic reagents, such as Grignard or organolithium compounds, is a standard and effective method for creating more complex phosphines with tailored steric and electronic profiles. taylorandfrancis.com
The resulting ligands, often bulky and electron-rich trialkyl- or dialkylarylphosphines, are renowned for their ability to stabilize low-coordinate transition metal complexes, particularly of palladium. gessnergroup.comresearchgate.net This stabilization is crucial for facilitating challenging catalytic transformations. For instance, palladium complexes featuring ligands derived from this scaffold have demonstrated exceptional activity in a variety of cross-coupling reactions. The steric bulk of the tert-butyl group promotes the formation of coordinatively unsaturated metal centers, which can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net This has been instrumental in the development of catalyst systems for notoriously difficult couplings, including those involving sterically hindered substrates or unreactive aryl chlorides. nih.govnih.gov
Future research is focused on creating even more sophisticated ligands by modifying the foundational tert-butylphenylphosphine (B1609042) structure. This includes the synthesis of biaryl phosphines and ligands incorporating additional functional groups to further modulate catalytic activity and selectivity. nih.gov The development of ylide-functionalized phosphines (YPhos), which exhibit even stronger electron-donating properties than traditional alkylphosphines, represents a significant step forward, leading to highly active catalysts for a range of reactions. gessnergroup.com
The table below summarizes the key cross-coupling reactions where ligands derived from or related to the tert-butylphenylphosphine structure are instrumental.
| Reaction Name | Description | Role of Ligand |
| Suzuki-Miyaura Coupling | Formation of a carbon-carbon bond between an organoboron compound and an organohalide. | Promotes efficient coupling, even with challenging aryl chlorides. researchgate.netsigmaaldrich.comsigmaaldrich.com |
| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond between an aryl halide/triflate and an amine. | Enables the use of a wide range of amines and aryl halides. nih.govsigmaaldrich.comsigmaaldrich.com |
| Heck Reaction | Formation of a carbon-carbon bond between an unsaturated halide and an alkene. | Enhances catalyst stability and turnover for efficient olefination. sigmaaldrich.comsigmaaldrich.com |
| Sonogashira Coupling | Formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. | Facilitates the coupling of diverse substrates under mild conditions. sigmaaldrich.comsigmaaldrich.com |
| Negishi Coupling | Formation of a carbon-carbon bond between an organozinc compound and an organohalide. | Supports the coupling of functionalized organozinc reagents. sigmaaldrich.comsigmaaldrich.com |
| Stille Coupling | Formation of a carbon-carbon bond between an organotin compound and an organohalide. | Allows for the use of air- and moisture-stable organostannanes. sigmaaldrich.comsigmaaldrich.com |
| Hiyama Coupling | Formation of a carbon-carbon bond between an organosilicon compound and an organohalide. | Activates the C-Si bond for effective cross-coupling. sigmaaldrich.comsigmaaldrich.com |
Exploration of Unconventional Reaction Pathways
Beyond optimizing established cross-coupling reactions, ligands derived from this compound are enabling the exploration of unconventional reaction pathways. The unique steric and electronic environment created by these ligands can alter the reactivity of metal centers, leading to novel chemical transformations.
Catalyst-Influenced Side Reactions: Recent high-throughput experimental and computational studies have revealed that bulky phosphine ligands can paradoxically promote undesirable side reactions. chemrxiv.orgchemrxiv.org In the context of the Suzuki-Miyaura coupling, it has been demonstrated that palladium complexes with sterically demanding phosphine ligands can accelerate the unproductive pathway of protodeboronation, where the boronic acid is consumed by water. chemrxiv.orgchemrxiv.org Understanding the mechanistic details of how ligand structure influences these competing pathways is a critical area of future research, aiming to design catalysts that can navigate complex reaction networks with higher fidelity.
C-H Activation and Functionalization: A major frontier in catalysis is the direct functionalization of carbon-hydrogen (C-H) bonds. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. Bulky, electron-rich phosphine ligands are proving to be essential in this field. nih.gov They can support palladium catalysts in performing difficult C-H activation steps, leading to the formation of new C-C or C-heteroatom bonds. For example, cobalt(III) metallacycles supported by phosphine ligands have been shown to promote the directed C(sp²)-H activation of heteroarenes. nih.gov The development of ligands derived from this compound specifically for C-H functionalization is a promising avenue for creating powerful new synthetic tools.
Nucleophilic Phosphine Organocatalysis: Another emerging area is the use of tertiary phosphines not as ligands for metals, but as organocatalysts themselves. acs.org In nucleophilic phosphine catalysis, the phosphine adds to an electron-deficient molecule to generate a reactive zwitterionic intermediate. This intermediate can then participate in a variety of transformations that would otherwise be difficult to achieve. acs.org While this field has traditionally used other types of phosphines, exploring the potential of chiral and achiral tert-butylphenylphosphine derivatives as nucleophilic catalysts for unconventional reactions like umpolung additions or cycloadditions represents a compelling direction for future inquiry.
Integration with Sustainable and Green Chemistry Methodologies, such as Flow Chemistry
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials, are increasingly guiding chemical research and development. bio-conferences.org The development of highly efficient catalysts from precursors like this compound directly aligns with these goals, as catalysis is a cornerstone of green chemistry, favoring low-waste, catalytic processes over stoichiometric ones. bio-conferences.orgrsc.orgconicet.gov.ar
Flow Chemistry: One of the most powerful green chemistry methodologies is flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor. beilstein-journals.org This technology offers significant advantages in terms of safety, process control, scalability, and efficiency. The integration of advanced homogeneous catalysts into flow systems is a key research objective.
A significant future direction for catalysts derived from this compound is their adaptation for continuous flow processes. This typically involves immobilizing the phosphine ligand or the resulting metal complex onto a solid support, such as a polymer resin. rsc.org This "heterogenization" of a homogeneous catalyst allows it to be packed into a column or reactor, where reactants can flow through it. This approach combines the high selectivity and activity of molecular catalysts with the practical benefits of heterogeneous systems, such as easy separation of the catalyst from the product stream and the potential for catalyst recycling. rsc.org The development of robust, highly active, and long-lasting supported catalysts based on the tert-butylphenylphosphine scaffold for use in flow reactors is a critical step toward more sustainable manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Chloro(tert-butyl)phenylphosphine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound can be synthesized via two primary routes:
- Route 1 : Reaction of tert-butylphenylphosphinic acid with freshly distilled thionyl chloride (SOCl₂) under anhydrous conditions .
- Route 2 : Direct alkylation of phenyldichlorophosphine with tert-butyl chloride in CH₂Cl₂ using AlCl₃ as a catalyst .
- Key Considerations : Maintain inert atmosphere (N₂/Ar) to prevent oxidation. Monitor reaction temperature (typically 0–25°C) to avoid side reactions. Purification via vacuum distillation or column chromatography (hexane/EtOAc) is recommended. Yield and purity depend on reagent stoichiometry, solvent dryness, and reaction time .
Q. What precautions are necessary when handling this compound to ensure safety and compound stability?
- Methodological Answer :
- Handling : Use in a fume hood with nitrile gloves and safety goggles. Avoid skin/eye contact due to potential irritation .
- Stability : Store under inert gas (Ar) at 2–8°C in airtight, light-resistant containers. The compound is moisture-sensitive and degrades upon exposure to air, forming phosphine oxides .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm structure and purity. For ³¹P, expect a singlet near δ 20–30 ppm .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ at m/z 200.65) .
- Elemental Analysis : Confirm C, H, Cl, and P content (theoretical: C 59.86%, H 7.03%, Cl 17.66%, P 15.45%) .
Advanced Research Questions
Q. How can researchers optimize the steric and electronic properties of this compound for use in asymmetric catalysis?
- Methodological Answer :
- Steric Tuning : Replace tert-butyl with bulkier groups (e.g., adamantyl) to enhance steric hindrance. Monitor ligand-metal coordination via X-ray crystallography .
- Electronic Modulation : Introduce electron-withdrawing/donating substituents (e.g., -CF₃, -OMe) on the phenyl ring. Evaluate electronic effects using Hammett parameters and cyclic voltammetry .
- Catalytic Testing : Compare enantioselectivity in asymmetric hydrogenation (e.g., ketone reduction) using Rh or Ru complexes. Correlate results with DFT-calculated ligand parameters (e.g., %VBur) .
Q. What strategies resolve discrepancies in reported reactivity of this compound across different studies?
- Methodological Answer :
- Purity Control : Analyze batches via ³¹P NMR to detect phosphine oxide impurities (>1% oxide significantly alters reactivity) .
- Reproducibility Checks : Standardize reaction conditions (solvent, temperature, catalyst loading) across labs. Use kinetic studies (e.g., in situ IR) to monitor intermediate formation .
- Data Harmonization : Apply multivariate analysis to identify confounding variables (e.g., trace O₂, solvent polarity) using design-of-experiments (DoE) software .
Q. What role does this compound play in transition metal-catalyzed C–C bond formation, and how does it compare to other phosphine ligands?
- Methodological Answer :
- Mechanistic Role : Acts as a strong σ-donor and moderate π-acceptor, stabilizing low-oxidation-state metal centers (e.g., Pd⁰ in cross-coupling). Compare turnover numbers (TON) in Suzuki-Miyaura reactions vs. PPh₃ or PCy₃ .
- Ligand Comparison :
- Steric Profile : tert-butyl provides greater cone angle (∼170°) than PPh₃ (145°), enhancing selectivity in bulky substrate coupling .
- Electronic Effects : Higher electron density vs. electron-deficient ligands (e.g., P(OPh)₃) accelerates oxidative addition but may slow reductive elimination. Balance via Hammett studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
